Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Samotolisib: Mechanism of Action & Preclinical
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Compound Focus: Samotolisib

CAS No.: 1386874-06-1

Cat. No.: S548537

Samotolisib is an orally bioavailable, small-molecule, ATP-competitive inhibitor that simultaneously
targets key nodes in the PI3K/AKT/mTOR signaling pathway and DNA damage repair [1] [2]. Its multi-

target mechanism is summarized in the following diagram and table.
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Diagram 1: Samotolisib's multi-target mechanism inhibits the PI3K/mTOR pathway and DNA-PK,
disrupting cell proliferation and DNA repair.

Targets of Samotolisib [1] [2]:

Target Role in Cancer Effect of Inhibition

Class | PI3K Converts PIP2 to PIP3, activating AKT and  Blocks primary activation signal
isoforms (PI3Ka/3/d/  downstream signaling; frequently mutated for AKT.

Y) in cancer.

MTORC1 & MTORC1 regulates protein synthesis/cell Simultaneous inhibition prevents
mMTORC2 growth; mTORC?2 fully activates AKT. feedback reactivation of AKT.
DNA-PK (DNA- Critical for repairing DNA double-strand Impairs DNA repair, potentially
dependent protein breaks via Non-Homologous End Joining increasing sensitivity to DNA
kinase) (NHEJ). damage.

Key Preclinical Findings

Preclinical studies demonstrated that Sametolisib has broad antiproliferative activity and can synergize with

other agents.

In Vitro Efficacy in Cancer Cell Lines [3] [2]:

Cell Line | Model Key Findings Reported ICso Values

| PTEN-deficient U87 MG Glioblastoma | Inhibition of PI3K/AKT/mTOR signaling pathway. | p-AKT
(T308): 106 nM p-AKT (S473): 94.2 nM p-p70S6K (T389): 10.6 nM p-4E-BP1 (T37/46): 187 nM p-S6RP
(S240/244): 19.1 nM | | Broad Cancer Cell Panel | Antiproliferative activity; induction of G1 cell cycle
arrest. | Not specified | | Triple-Negative Breast Cancer (TNBC) Cells | Inhibited cell proliferation. | Not

specified |
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In Vivo Efficacy & T-cell Engineering Application [3] [4] [2]:

Model System

Key Findings

Dosing & Protocol

MDA-MB-231
TNBC Xenograft

TNBC Patient-

Derived Xenograft
(PDX)

Primary Human T-
cells

Inhibited primary tumor growth.

Synergistic or additive antitumor effects in 30 out of 38
single-mouse ("n=1") models.

Markedly increased CRISPR/Cas9-mediated TCR
knock-in efficiency into the TRAC locus. No negative
impact on T-cell viability, phenotype, or function.

Clinical Translation and Findings

Not specified in detail.

Combination with
Prexasertib (CHK1
inhibitor).

Used in a GMP-
compatible protocol.

The preclinical data supported the initiation of clinical trials, though the results have been mixed.

Phase Ib Combination Trial (Prexasertib + Samotolisib) [3]

¢ Objective: Evaluate Samotolisib combined with Prexasertib (a CHK1 inhibitor) in patients with
advanced solid tumors.
e Dosing: The initial dose (Samotolisib 200 mg BID) led to dose-limiting toxicities, requiring a
reduction to 150 mg BID.
o Safety: The most common treatment-related adverse events were hematological:
leukopenia/neutropenia (94.3%), thrombocytopenia (62.3%), and nausea (52.8%).
e Efficacy: Preliminary antitumor activity was observed.

o Overall Response Rate (ORR) in dose escalation: 15.4% (2 patients with partial response).
o ORR in expansion arm E3 (TNBC): 25%.

Phase II Pediatric MATCH Trial [5] [6]

¢ Objective: Evaluate single-agent Samotolisib in children/young adults with relapsed/refractory solid

and CNS tumors harboring PI3BK/mTOR pathway alterations.
¢ Findings: The trial showed limited efficacy.
o Objective Response Rate (ORR): 0% (no objective responses).
o 3-Month Progression-Free Survival (PFS): 12%.
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o Conclusion: Activation of the PI3K/mTOR pathway alone was insufficient to confer sensitivity
to single-agent Samotolisib in these genomically complex pediatric cancers.

Conclusion for Research and Development

The data on Sameotolisib reveals a clear narrative:

¢ Its preclinical profile is robust, demonstrating potent pathway inhibition, single-agent and
combination antitumor activity, and a novel application in cell engineering.

¢ Clinically, its utility as a single agent appears limited, as shown in the Pediatric MATCH trial.

¢ The significant hematological toxicity observed in combination therapy indicates that future clinical
strategies using CHK1 and PI3K/mTOR inhibitors may require robust supportive measures.

e The most promising future directions may lie in rational combinations that address compensatory
pathways and in non-oncological applications, such as improving the efficiency of cell therapies for
cancer.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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